molecular formula C10H9Cl2NO2S B1393559 (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid CAS No. 1290207-91-8

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

Cat. No. B1393559
M. Wt: 278.15 g/mol
InChI Key: JFVLZAPPBGHGBP-IENPIDJESA-N
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Description

“®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid” is a chemical compound extensively used in scientific research. It has the molecular formula C10H9Cl2NO2S .


Synthesis Analysis

Thiazolidine motifs, such as “®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid” consists of sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

The presence of sulfur in thiazolidine motifs enhances their pharmacological properties . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Physical And Chemical Properties Analysis

“®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid” has the molecular formula C10H9Cl2NO2S .

Scientific Research Applications

Molecular Structure Analysis

  • A study by Kamo et al. (1979) refined the structure of (R)-thiazolidine-4-carboxylic acid at different temperatures and performed population analysis to understand the electron distribution within the molecule (Kamo et al., 1979).

Synthetic Applications

  • Patek et al. (1995) explored the solid-phase synthesis of small organic molecules based on the thiazolidine scaffold, including (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid (Patek et al., 1995).

Geriatric Medicine Potential

  • Weber, Fleming, and Miquel (1982) reviewed the biological effects and clinical use of Thiazolidine-4-carboxylic acid in geriatric medicine, highlighting its potential to slow aging in mammals and prolong life span (Weber et al., 1982).

Antihypertensive Effects

  • Li Zeng-chun (2007) investigated the synthesis and antihypertensive activity of thiazolidine-4-carboxylic acid, showing significant blood pressure reduction in renal hypertensive rats (Li Zeng-chun, 2007).

Immunostimulant Activity

  • Magni, Signorelli, and Bocchiola (1994) synthesized and evaluated the immunostimulant activity of (R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid and related compounds (Magni et al., 1994).

Solubility and Stability Studies

  • Butvin et al. (2000) studied the solubility, stability, and dissociation constants of various thiazolidine-4-carboxylic acid derivatives in aqueous solutions (Butvin et al., 2000).

Anticancer Activity

  • Bilgiçli et al. (2021) synthesized tetra-substituted phthalocyanines bearing thiazolidine derivatives and investigated their anticancer activity on different cancer cell lines (Bilgiçli et al., 2021).

Supramolecular Aggregation Behavior

  • Jagtap et al. (2018) explored the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives, aiming at applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

(4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVLZAPPBGHGBP-IENPIDJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
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(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
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(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
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(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
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(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
Reactant of Route 6
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

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